

Thermal Stability and Decomposition of 1-((Diiodomethyl)sulfonyl)-4-methylbenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-((Diiodomethyl)sulfonyl)-4-methylbenzene

Cat. No.: B1209700

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Disclaimer: This document provides a technical overview of the expected thermal stability and decomposition profile of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** based on its chemical structure and the known behavior of related sulfonyl compounds. As of the latest literature review, specific experimental thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for this compound is not publicly available. Therefore, the quantitative data and decomposition pathways presented herein are illustrative and intended to serve as a guide for researchers.

Introduction

1-((Diiodomethyl)sulfonyl)-4-methylbenzene, also known as Diiodomethyl p-tolyl sulfone, is a biocide used as a preservative in various industrial and commercial applications, including paints, coatings, adhesives, and leather.^{[1][2]} Its efficacy as an antimicrobial agent is well-documented; however, a thorough understanding of its thermal stability and decomposition characteristics is critical for ensuring safe handling, storage, and formulation, particularly in processes involving elevated temperatures.

This technical guide summarizes the known properties of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** and provides a comprehensive, albeit predictive, analysis of its thermal

behavior. It includes detailed, generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) that can be adapted for the specific analysis of this compound.

Compound Profile

A summary of the key physical and chemical properties of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** is provided in the table below.

Property	Value	Reference
CAS Number	20018-09-1	[3][4]
Molecular Formula	C ₈ H ₈ I ₂ O ₂ S	[3][4]
Molecular Weight	422.02 g/mol	[1][3]
Appearance	Tan powder at room temperature	[2]
Melting Point	Approximately 137–139 °C	
Long-Term Stability	Stable for extended periods at ambient and moderately elevated temperatures (e.g., up to 40 °C for 6 months).	

Predicted Thermal Stability and Decomposition

While specific high-temperature decomposition data is unavailable, general knowledge of sulfone chemistry allows for an informed prediction of the thermal behavior of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**. A safety data sheet for a related product indicates that exposure to elevated temperatures can cause decomposition, which may generate gas and build pressure in closed systems.[5] Upon heating to decomposition, the compound is expected to emit toxic vapors of sulfur oxides and iodide.[1]

The thermal decomposition of sulfones typically proceeds via homolytic cleavage of the carbon-sulfur or sulfur-oxygen bonds. For aralkyl sulfones, the C-S bond is often the point of initial

scission at elevated temperatures, leading to the formation of radical intermediates and the eventual elimination of sulfur dioxide (SO₂).

Predicted Decomposition Onset

Based on studies of analogous aromatic sulfones, the onset of thermal decomposition for **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** is anticipated to be in the range of 200-350 °C. The presence of the diiodomethyl group may influence this temperature range compared to simpler p-tolyl sulfones.

Hypothetical Quantitative Thermal Analysis Data

The following tables present hypothetical TGA and DSC data for **1-((Diiodomethyl)sulfonyl)-4-methylbenzene**. This data is illustrative and should be confirmed by experimental analysis.

Table 1: Hypothetical TGA Data

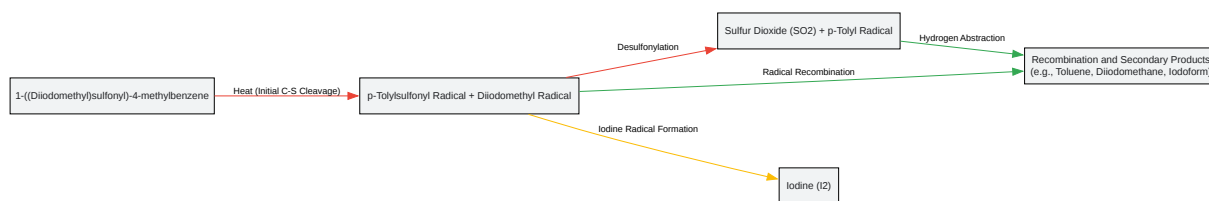
Parameter	Predicted Value
Onset of Decomposition (Tonset)	~ 220 °C
Temperature of Maximum Decomposition Rate (Tpeak)	~ 250 °C
Final Residue at 600 °C	< 10%

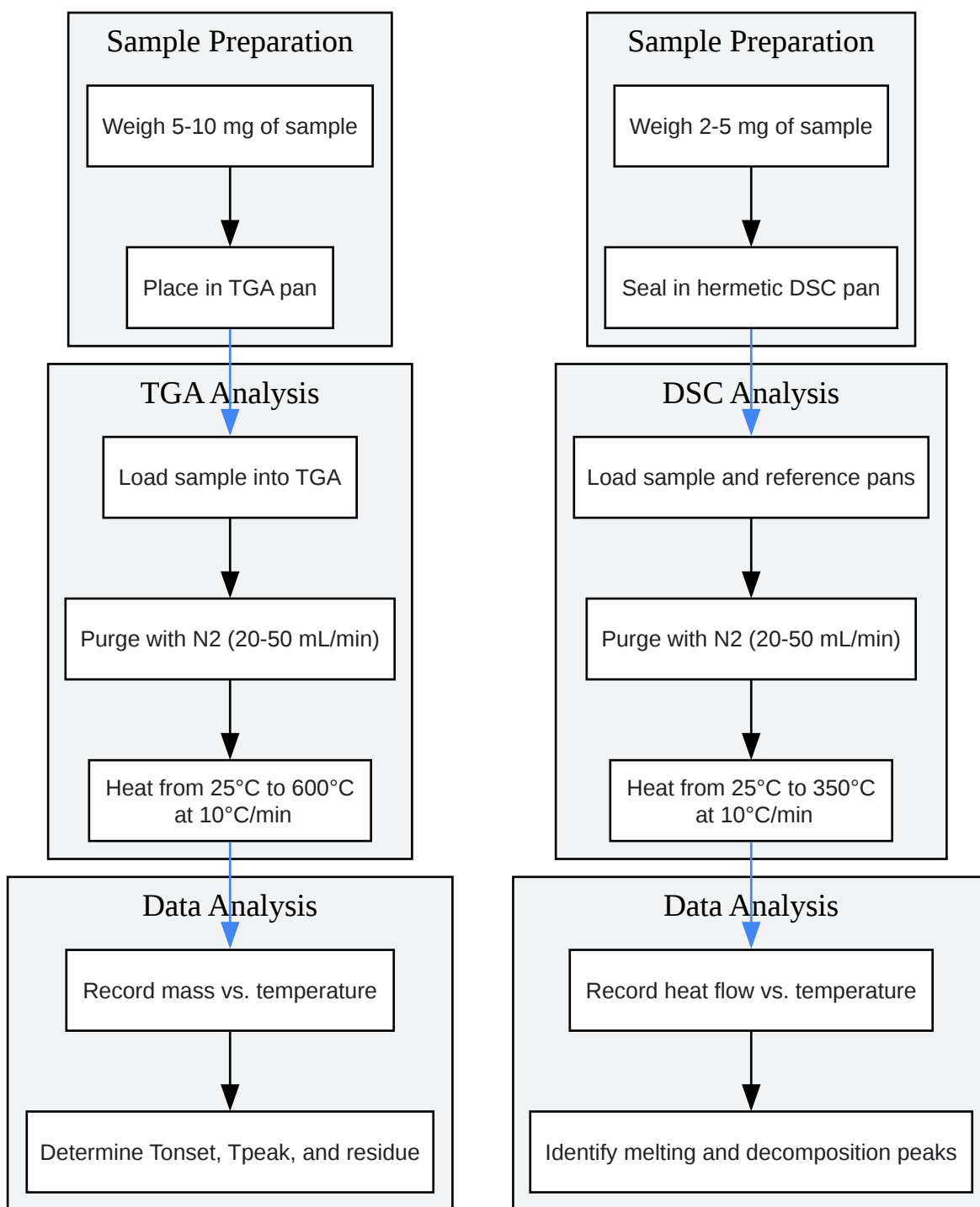
Table 2: Hypothetical DSC Data

Thermal Event	Predicted Temperature Range (°C)
Melting (Endotherm)	135 - 145
Decomposition (Exotherm)	220 - 300

Proposed Decomposition Pathway

The thermal decomposition of **1-((Diiodomethyl)sulfonyl)-4-methylbenzene** is likely to be a multi-step process involving the formation of various intermediates and final products. A plausible, though unverified, decomposition pathway is initiated by the homolytic cleavage of the C-S bond.





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